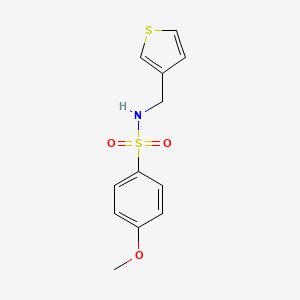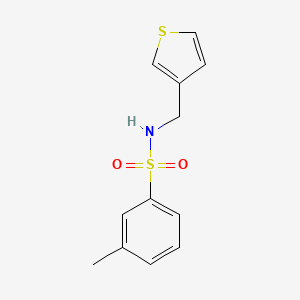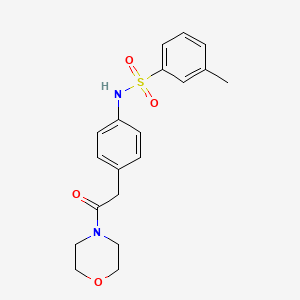
3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide
Descripción general
Descripción
3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide, also known as compound 1, is a novel sulfonamide derivative that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases. This compound has been synthesized using a unique method that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-(2-morpholino-2-oxoethyl)aniline. The resulting product has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
Target of Action
It is known that similar compounds in the phenethylamine class, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that this compound may also interact with dopamine receptors or other related targets in the body.
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by mimicking the structure of natural neurotransmitters, thereby influencing their activity .
Biochemical Pathways
Given its potential interaction with dopamine receptors, it may influence pathways related to mood regulation, motor control, and reward processing, among others .
Pharmacokinetics
Similar compounds in the phenethylamine class are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
If it does interact with dopamine receptors, it could potentially influence neuronal signaling and result in changes in mood, cognition, motor control, and other dopamine-related functions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide 1 in lab experiments include its unique mechanism of action, its potential application in the treatment of various diseases, and its ability to reduce oxidative stress and inflammation. The limitations of using this compound 1 in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide 1 include its potential application in combination therapy with other drugs, its use in drug delivery systems, and its potential application in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and frequency of administration of this compound 1 in humans.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer treatment, 3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound 1 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-18-8-7-17(14-19(18)27-2)29(24,25)21-16-5-3-15(4-6-16)13-20(23)22-9-11-28-12-10-22/h3-8,14,21H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKTVNFUAVQXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B3209917.png)

![1-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B3209926.png)
![2-(2-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209933.png)
![2-(naphthalen-1-yloxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3209937.png)
![1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B3209940.png)
![3-(Furan-2-yl)-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209942.png)
![(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3209950.png)


![2-(4-acetyl-2-methoxyphenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B3209976.png)
![1-(2-Methoxy-5-methylphenyl)-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B3209987.png)

